Trifluoromethoxyethene
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Overview
Description
Trifluoromethoxyethene is a fluorinated organic compound characterized by the presence of a trifluoromethoxy group attached to an ethene backbone. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and lipophilicity. These properties make it a valuable component in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethoxyethene typically involves the introduction of the trifluoromethoxy group into an ethene derivative. One common method is the reaction of ethene with trifluoromethoxylating reagents under controlled conditions. For instance, the use of tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) as an OCF3-transfer reagent has been reported .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the volatile and reactive nature of the trifluoromethoxy group. The process may include steps such as oxidative desulfurization-fluorination of xanthates using N-haloimides as oxidants and complex pyridine-HF as the fluorine atom source .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethoxyethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethoxy-containing epoxides.
Reduction: Reduction reactions can yield trifluoromethoxyethane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Trifluoromethoxyepoxide.
Reduction: Trifluoromethoxyethane.
Substitution: Various substituted ethene derivatives.
Scientific Research Applications
Trifluoromethoxyethene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique electrochemical properties.
Mechanism of Action
The mechanism by which trifluoromethoxyethene exerts its effects is primarily through its strong electron-withdrawing trifluoromethoxy group. This group influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. The compound can modulate molecular pathways by interacting with enzymes and receptors, thereby altering their activity .
Comparison with Similar Compounds
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group but differ in their ether linkage.
Trifluoromethyl aryl sulfonates: Known for their use in trifluoromethoxylation reactions.
Trifluoromethyl benzaldoximes: Utilized in similar synthetic applications.
Uniqueness: Trifluoromethoxyethene stands out due to its ethene backbone, which provides distinct reactivity compared to other trifluoromethyl-containing compounds. Its unique combination of high electronegativity and lipophilicity makes it particularly valuable in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C3H3F3O |
---|---|
Molecular Weight |
112.05 g/mol |
IUPAC Name |
trifluoromethoxyethene |
InChI |
InChI=1S/C3H3F3O/c1-2-7-3(4,5)6/h2H,1H2 |
InChI Key |
FPDZOFFZSWSOSL-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(F)(F)F |
Origin of Product |
United States |
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